2-Cyclobutyl-2-methylpropan-1-amine hydrochloride
Overview
Description
“2-Cyclobutyl-2-methylpropan-1-amine hydrochloride” is a chemical compound with the CAS Number 1864015-22-4 . It has a molecular weight of 163.69 . The IUPAC name for this compound is 2-cyclobutyl-2-methylpropan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “2-Cyclobutyl-2-methylpropan-1-amine hydrochloride” is 1S/C8H17N.ClH/c1-8(2,6-9)7-4-3-5-7;/h7H,3-6,9H2,1-2H3;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a salt with chloride (Cl) as the counterion . Unfortunately, specific physical properties such as boiling point or melting point are not provided .Scientific Research Applications
Vibrational and Quantum Chemical Investigations : A study explored the hydrogen bonded molecular complex involving compounds similar to 2-Cyclobutyl-2-methylpropan-1-amine hydrochloride. The research focused on the intermolecular proton transfer, supramolecular arrangement, and vibrational assignments of the compound, using quantum chemical studies and spectroscopy (Thirunarayanan, Arjunan, Marchewka, & Mohan, 2017).
Synthesis of Cyclobutane Derivatives : Another study detailed the synthesis of 1-Amino-1-hydroxymethylcyclobutane derivatives through intramolecular amination. It discussed the production of different amination products depending on various factors such as the substituents and ionization conditions (Skvorcova, Grigorjeva, & Jirgensons, 2017).
Novel Functionalized Derivatives : Research on the synthesis of uniquely functionalized 3-aminocyclobut-2-en-1-ones highlights their potential as potent antagonists in various applications. This study emphasizes the ease of condensation and substitution reactions involved in their synthesis (Brand, de Candole, & Brown, 2003).
Amine-Based Solvents for CO2 Capture : A comparative study of different amine-based solvents, including compounds similar to 2-Cyclobutyl-2-methylpropan-1-amine hydrochloride, for CO2 capture was conducted. The study focused on evaluating the performance of these solvents in absorption/desorption loops, highlighting their efficiency and potential for industrial applications (Hüser, Schmitz, & Kenig, 2017).
Application in Copper-Catalyzed Amination Reactions : The use of cyclobutene ligands in copper-catalyzed amination reactions was explored. This research provides insights into the potential applications of 2-Cyclobutyl-2-methylpropan-1-amine hydrochloride in the synthesis of secondary or tertiary amines (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
2-cyclobutyl-2-methylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2,6-9)7-4-3-5-7;/h7H,3-6,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXORKNMBJFXUAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1CCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutyl-2-methylpropan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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